3,5-Difluoropyridine 1-oxide (CAS 210169-07-6): A Core Building Block for Targeted Protein Degradation
3,5-Difluoropyridine 1-oxide (CAS 210169-07-6): A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic properties and structural features make it a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, synthesis, and applications of 3,5-Difluoropyridine 1-oxide, tailored for professionals in drug discovery and development.
Physicochemical Properties
3,5-Difluoropyridine 1-oxide is a solid at room temperature with a distinct set of physicochemical properties that are crucial for its handling and application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 210169-07-6 | N/A |
| Molecular Formula | C₅H₃F₂NO | [1][2] |
| Molecular Weight | 131.08 g/mol | N/A |
| Melting Point | 136.5 °C | [3] |
| Boiling Point | 266 °C | N/A |
| Density | 1.33 g/cm³ | N/A |
| Flash Point | 114 °C | N/A |
| Appearance | White solid | [2] |
| Solubility | Data not available | N/A |
Spectroscopic Data
While the full spectra are not publicly available, the following spectroscopic data have been referenced for the characterization of 3,5-Difluoropyridine 1-oxide.
| Spectrum Type | Reference Number |
| Infrared (IR) Spectrum | 23 |
| Mass Spectrum | 31 |
| NMR Spectrum | 21 |
Experimental Protocols
Synthesis of 3,5-Difluoropyridine 1-oxide
The synthesis of 3,5-Difluoropyridine 1-oxide is achieved through the oxidation of 3,5-difluoropyridine. A detailed experimental protocol is as follows[3]:
Materials:
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3,5-Difluoropyridine
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Peracetic acid (40% solution in acetic acid)
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Acetic acid
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Chloroform
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Dilute sodium hydroxide solution
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Sodium metabisulfite
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Dichloromethane (DCM)
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Petrol
Procedure:
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A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) in acetic acid (5 cm³) and chloroform (10 cm³) is prepared.
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Peracetic acid (1.5 cm³ of a 40% solution in acetic acid) is added to the solution.
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The reaction mixture is heated at 50 °C with stirring for 24 hours.
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After 24 hours, the mixture is cooled, and then neutralized by the addition of a chilled, dilute sodium hydroxide solution.
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Remaining peroxides are destroyed by the addition of sodium metabisulfite (2 g).
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The product is extracted into dichloromethane (DCM).
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The DCM solution is dried with anhydrous magnesium sulfate (MgSO₄) and then evaporated to dryness, yielding a solid.
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The solid is recrystallized from a 1:1 mixture of DCM and petrol to yield 3,5-difluoropyridine-N-oxide.
Yield: 0.3 g (71%)[3]
Applications in Drug Discovery and Development
The primary application of 3,5-Difluoropyridine 1-oxide is as a versatile building block in the synthesis of complex molecules for drug discovery, most notably in the construction of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. 3,5-Difluoropyridine 1-oxide is often incorporated into the linker region of PROTACs. The fluorine atoms can enhance the metabolic stability and modulate the physicochemical properties of the linker, which are critical for the overall efficacy and pharmacokinetic profile of the PROTAC.
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Caption: General workflow for the synthesis of a PROTAC molecule incorporating 3,5-Difluoropyridine 1-oxide.
Mechanism of Action of PROTACs
The PROTAC molecule, containing the 3,5-difluoropyridine 1-oxide-derived linker, facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, leading to its selective removal from the cell.
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Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Logical Relationships in Drug Discovery
3,5-Difluoropyridine 1-oxide serves as a fundamental starting material in a hierarchical process of drug discovery and development, particularly for PROTACs.
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Caption: Logical flow from a core building block to clinical development in PROTAC-based drug discovery.
Conclusion
3,5-Difluoropyridine 1-oxide is a key heterocyclic building block with significant utility in modern medicinal chemistry. Its well-defined properties and role in the synthesis of PROTAC linkers make it a compound of high interest for researchers and scientists in the field of targeted protein degradation. The strategic incorporation of this and similar fluorinated scaffolds is expected to continue to drive the development of novel therapeutics for a wide range of diseases.

